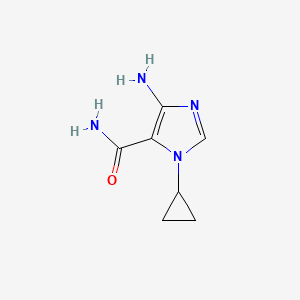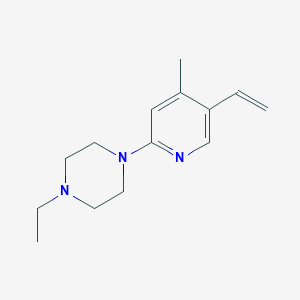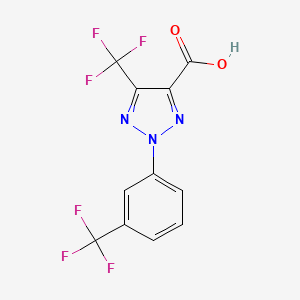
5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound that features prominently in the field of organic chemistry. This compound is characterized by the presence of trifluoromethyl groups, which are known for their electron-withdrawing properties. These groups significantly influence the chemical behavior and reactivity of the compound, making it a valuable subject of study in various scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the use of trifluoromethylation reactions. These reactions are known for their ability to introduce trifluoromethyl groups into organic molecules. One common method involves the use of trifluoromethyl ketones as intermediates, which are then subjected to further reactions to form the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing specialized equipment and conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available resources of the manufacturing facility.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of molecules with enhanced stability and bioavailability.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with various molecular targets. The trifluoromethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved can vary depending on the specific application and the biological or chemical context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethyl group but differs in its overall structure and reactivity.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Another compound with trifluoromethyl groups, used in different applications due to its unique functional groups.
Uniqueness
5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific arrangement of trifluoromethyl groups and the triazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H5F6N3O2 |
|---|---|
Molekulargewicht |
325.17 g/mol |
IUPAC-Name |
5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H5F6N3O2/c12-10(13,14)5-2-1-3-6(4-5)20-18-7(9(21)22)8(19-20)11(15,16)17/h1-4H,(H,21,22) |
InChI-Schlüssel |
LALSFWBGBNOENF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2N=C(C(=N2)C(F)(F)F)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


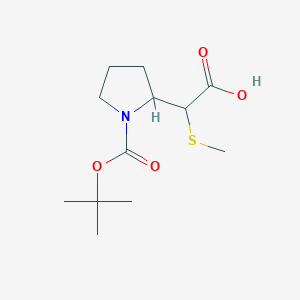
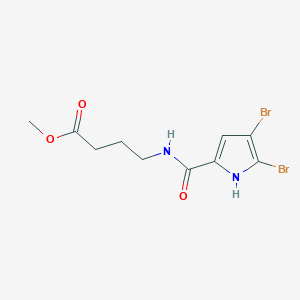
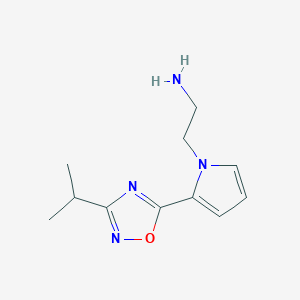
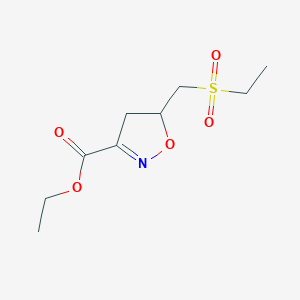



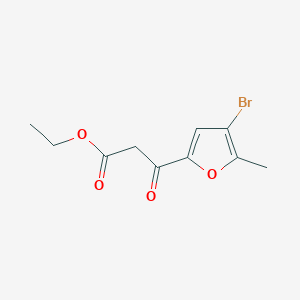


![2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine](/img/structure/B11795056.png)
